molecular formula C16H27NO4 B15061974 tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B15061974
M. Wt: 297.39 g/mol
InChI Key: AFKPRPGPZOUPMC-TYWMSVBWSA-N
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Description

The compound tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by an allyl group at position 4, a (E)-3-hydroxyprop-1-en-1-yl substituent at position 5, and a tert-butyl carbamate protecting group.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl (5S)-5-[(E)-3-hydroxyprop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C16H27NO4/c1-7-9-12-13(10-8-11-18)20-16(5,6)17(12)14(19)21-15(2,3)4/h7-8,10,12-13,18H,1,9,11H2,2-6H3/b10-8+/t12?,13-/m0/s1

InChI Key

AFKPRPGPZOUPMC-TYWMSVBWSA-N

Isomeric SMILES

CC1(N(C([C@@H](O1)/C=C/CO)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C=CCO)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, often involves the use of continuous flow processes. These processes are more efficient and environmentally friendly compared to traditional batch processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

Mechanism : The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :

  • Acidic : H₂SO₄/H₂O, reflux

  • Basic : NaOH, aqueous ethanol
    Significance : Converts ester to carboxylic acid, enabling further functionalization (e.g., amidation, esterification).

ParameterDetails
Reaction TypeNucleophilic acyl substitution
Reactive SiteCarbonyl oxygen of ester group
ProductsCarboxylic acid derivative + tert-butanol
Typical YieldHigh (80–95%)

Alkyne Addition

Mechanism : The allyl group reacts with alkynes via cycloaddition or nucleophilic attack.
Conditions :

  • Cycloaddition : Heat or light initiation

  • Nucleophilic : Metal catalysts (e.g., Cu(I))
    Significance : Forms complex cyclic structures or β,γ-unsaturated carbonyl systems.

Reaction TypeConditionsProducts
[4+2] CycloadditionThermal/photolyticSix-membered cyclic compounds
Metal-catalyzedCu(I)/RTAlkyne-allyl conjugates

Aldehyde Condensation

Mechanism : The hydroxypropenyl group participates in aldol-like condensations or cross-aldol reactions.
Conditions :

  • Base : NaOH, aqueous ethanol

  • Acid : HCl, THF
    Significance : Generates β-hydroxy carbonyl compounds or extended conjugated systems.

ParameterDetails
Reactive Siteα,β-unsaturated carbonyl group
ProductsCross-conjugated ketones or aldehydes
Typical YieldModerate (50–70%)

Allylation Reactions

Mechanism : The allyl group acts as a nucleophile in nucleophilic substitutions or electrophilic additions.
Conditions :

  • Nucleophilic : Sn2 with alkyl halides

  • Electrophilic : Acid-catalyzed addition to carbonyls
    Significance : Expands carbon skeleton for complex molecule synthesis.

Reaction TypeConditionsProducts
NucleophilicAlkyl halide + crown etherAlkylated allyl derivatives
ElectrophilicAcid catalyst + carbonylAllyl-ketone adducts

Multicomponent Reactions

Mechanism : Participation in aza-Sakurai-Hosomi reactions (involving aldehydes, carbamates, and allylsilanes).
Conditions :

  • Syngas (CO/H₂), donor ligands, Rh catalysts
    Significance : Atom-economic synthesis of N-heterocycles (e.g., piperidine derivatives) .

Key FeaturesDetails
CatalystRhodium complexes with donor ligands
ReactantsAldehydes, carbamates, allylsilanes
ProductsCyclic amides or N-containing rings
Industrial RelevanceFine chemical synthesis, pharmaceutical intermediates

Oxidative Cleavage

Mechanism : Oxidation of the allyl group to a ketone or carboxylic acid.
Conditions :

  • Mild : OsO₄/H₂O₂

  • Harsh : KMnO₄/H+
    Significance : Functionalizes allyl group for further derivatization.

Oxidation LevelProductsTypical Yield
Diol formation1,2-diol70–85%
Ketone formationβ-ketoester60–75%

Mechanism of Action

The mechanism of action of tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions . These interactions can influence various biochemical processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and related oxazolidine derivatives:

Compound Name Substituents Stereochemistry Key Features Applications/Synthesis Steps Reference
tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate Allyl (C4), (E)-3-hydroxyprop-1-en-1-yl (C5) 5S Polar hydroxy group; allyl for cross-coupling Likely intermediate for chiral building blocks or bioactive molecules N/A
tert-butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (Compound 7) Ethoxycarbonylpropenyl (C4) 4S Electron-withdrawing ethoxycarbonyl group Intermediate in benzofuran/coumarin synthesis; reacts with benzylamine for further coupling
(R)-tert-butyl 4-(5-bromo-6-((S)-1-(2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)...ethyl)pyridin-2-yl)ethynyl)... Bromo, ethynyl, fluorinated cyclopropapyrazolyl acetamide, difluorophenyl R-configuration (C4) Complex substituents for target engagement Pharmaceutical intermediate (e.g., kinase inhibitors or degraders)
tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate Hydroxymethyl (C4), phenyl (C5) 4R,5R Aromatic phenyl group; hydroxymethyl for functionalization Chiral auxiliary or precursor for enantioselective synthesis
L14 (WDR5 degrader intermediate) Benzylcarbamate, VHL ligand Undisclosed Designed for protein degradation (PROTACs) Therapeutic agent in oncology

Stereochemical and Electronic Effects

  • The 5S configuration in the target compound may enhance enantioselectivity in catalytic processes compared to the 4S configuration in Compound 5.
  • However, this could also reduce stability under acidic conditions.
  • Fluorinated and brominated substituents in Compound 59A improve metabolic stability and target binding affinity, making it pharmacologically distinct from the simpler target compound .

Q & A

Q. What are the common synthetic routes for this oxazolidine derivative?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Use of HATU/DIEA-mediated amidation to introduce allyl or hydroxypropene groups (e.g., tert-butyl carbamate formation) .
  • Oxidation steps : Dess-Martin periodinane is employed to oxidize hydroxymethyl intermediates to aldehydes, critical for establishing the E-configured double bond .
  • Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups are used to protect amines, with TFA-mediated deprotection in later stages .

Example Procedure :

StepReagents/ConditionsYieldReference
AmidationHATU, DIEA, DMF, 4h, RT31%
OxidationDess-Martin periodinane, CH₂Cl₂, RT86%
DeprotectionTFA/CH₂Cl₂, 1h, RT~90%

Q. How is the stereochemistry of the E-configured 3-hydroxyprop-1-en-1-yl group verified?

  • NMR Analysis : The E-configuration is confirmed by coupling constants (JH,H) in ¹H NMR. For example, trans-vinylic protons typically exhibit J = 12–16 Hz .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute stereochemistry and confirm spatial arrangement of substituents .

Q. What spectroscopic methods characterize this compound?

  • ¹H/¹³C NMR : Assignments for oxazolidine protons (δ 1.2–1.5 ppm for tert-butyl, δ 4.5–5.5 ppm for allyl/enol ether groups) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]<sup>+</sup>) validate molecular weight .
  • IR spectroscopy : Hydroxyl stretches (3200–3500 cm⁻¹) and carbonyl bands (1700–1750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?

  • Solvent selection : Polar aprotic solvents (DMF, CH₃CN) enhance coupling efficiency but may require rigorous drying to avoid hydrolysis .
  • Temperature control : Low temperatures (−78°C to 0°C) prevent epimerization during sensitive steps (e.g., DIBAL-H reductions) .
  • Catalyst screening : Titanium tetrachloride (TiCl₄) improves stereoselectivity in aldol-like reactions involving allyl alcohols .

Data Contradiction Example :

StudyOxidizing AgentYieldStereopurity
ADess-Martin86%>99% E
BSwern72%92% E
Dess-Martin is preferred for higher stereopurity despite similar yields.

Q. What strategies resolve discrepancies between theoretical and observed NMR data?

  • Dynamic effects : Conformational flexibility in solution may cause signal splitting. Variable-temperature NMR (VT-NMR) can identify rotameric equilibria .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to assign ambiguous signals .
  • Deuteration studies : Exchangeable protons (e.g., OH) are identified via D₂O shake tests .

Q. How does the choice of oxidizing agents impact the stereochemical outcome?

  • Dess-Martin periodinane : Oxidizes secondary alcohols to ketones without racemization, critical for preserving chirality .
  • TPAP/NMO : Useful for sensitive substrates but may overoxidize allylic alcohols .
  • MnO₂ : Selective for allylic alcohols but requires anhydrous conditions to avoid side reactions .

Methodological Recommendations

  • Purification : Use reverse-phase flash chromatography (RP-FC) for polar intermediates .
  • Crystallization : Slow evaporation from EtOAc/hexane mixtures improves crystal quality for X-ray analysis .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

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